

Technical Guide: 2-Chlorophenylglycine Ethyl Ester

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Compound of Interest

Compound Name: Ethyl Amino(2-chlorophenyl)acetate

CAS No.: 500772-75-8

Cat. No.: B3142264

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Advanced Synthesis, Chiral Resolution, and Pharmaceutical Applications

Executive Summary

2-Chlorophenylglycine ethyl ester (Ethyl 2-amino-2-(2-chlorophenyl)acetate) is a critical chiral building block in the synthesis of antiplatelet thienopyridine derivatives. While its methyl ester analog is the primary intermediate for Clopidogrel (Plavix), the ethyl ester variant serves as a vital tool for Structure-Activity Relationship (SAR) studies, lipophilicity modulation, and specific patent-circumventing synthetic routes.

This guide provides a rigorous technical analysis of the ethyl ester's physicochemical properties, industrial-grade synthesis protocols, and enantiomeric resolution strategies. It is designed for process chemists and researchers requiring high-purity intermediates for API development.

Chemical Identity & Physicochemical Profile[1][2][3][4][5][6][7]

The ethyl ester exists primarily as a racemic mixture in crude synthesis but is most valuable in its (S)-(+)-enantiomeric form for pharmacological activity. Due to the instability of the free base (prone to racemization and hydrolysis), it is typically isolated and stored as a hydrochloride or tartrate salt.

Table 1: Technical Specifications

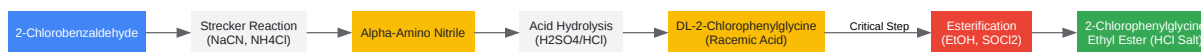
Parameter	Specification
IUPAC Name	Ethyl 2-amino-2-(2-chlorophenyl)acetate
CAS Number	500772-75-8 (Free Base) / 141196-64-7 (Parent Acid)
Molecular Formula	C ₁₀ H ₁₂ ClNO ₂
Molecular Weight	213.66 g/mol
Appearance	Colorless to pale yellow oil (Free Base); White crystalline solid (HCl Salt)
Solubility	Soluble in Ethanol, DCM, EtOAc; HCl salt soluble in Water/Methanol
Chiral Center	C-alpha (Benzylic position)
Key Impurity	2-Chlorophenylglycine (Hydrolysis product)

Note on Stability: The free base ester is sensitive to moisture and heat. Long-term storage requires conversion to the hydrochloride salt (stored at 2–8°C under inert atmosphere).

Synthetic Routes & Process Chemistry

The synthesis of 2-chlorophenylglycine ethyl ester typically follows a three-stage workflow starting from 2-chlorobenzaldehyde. The Strecker Synthesis is the industry standard due to its scalability and cost-efficiency.

Synthesis Workflow Diagram



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Figure 1: Step-wise synthesis from aldehyde precursor to ethyl ester salt.

Detailed Experimental Protocol

Stage 1: Preparation of DL-2-Chlorophenylglycine (Acid Precursor)

- Reagents: 2-Chlorobenzaldehyde (1.0 eq), Sodium Cyanide (1.1 eq), Ammonium Carbonate (3.0 eq), Ethanol/Water (1:1).
- Mechanism: Formation of hydantoin intermediate followed by alkaline hydrolysis.
- Dissolve 2-chlorobenzaldehyde in 50% EtOH (aq).
- Add $(\text{NH}_4)_2\text{CO}_3$ and NaCN slowly at 40°C (Caution: HCN risk).
- Heat to 60°C for 4 hours to form the hydantoin.
- Hydrolyze hydantoin with 20% NaOH at reflux for 12 hours.
- Adjust pH to 7.0 with HCl to precipitate DL-2-chlorophenylglycine.
- Yield: ~75-80% white solid.

Stage 2: Esterification to Ethyl Ester

- Reagents: DL-2-Chlorophenylglycine, Absolute Ethanol (excess), Thionyl Chloride (SOCl_2).
- Critical Control Point: Moisture exclusion is vital to prevent ester hydrolysis.
- Suspend DL-2-chlorophenylglycine (10 g) in absolute ethanol (100 mL) at 0°C.

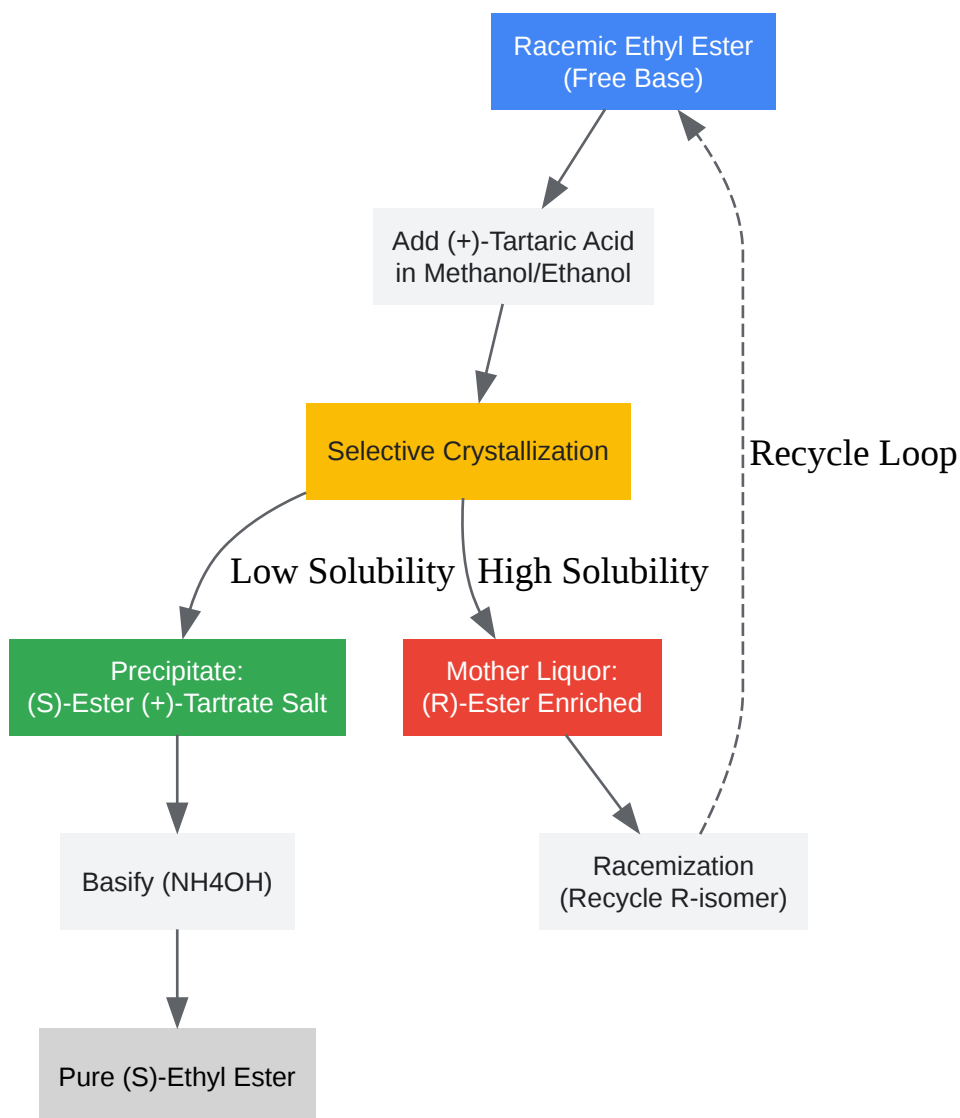
- Add SOCl_2 (1.2 eq) dropwise over 30 minutes. The exotherm drives the reaction; maintain temp $<10^\circ\text{C}$ during addition.
- Reflux the mixture for 4–6 hours until the solid dissolves and TLC indicates consumption of acid.
- Concentrate in vacuo to remove excess EtOH and SOCl_2 .
- Crystallize the residue from EtOH/Et₂O to obtain the Ethyl 2-(2-chlorophenyl)glycinate Hydrochloride.

Chiral Resolution Strategies

For pharmaceutical applications (e.g., Clopidogrel synthesis), the (S)-(+)-enantiomer is required. The ethyl ester is racemic (DL) and must be resolved.

Method of Choice: Diastereomeric Salt Formation with (+)-Tartaric Acid.

Resolution Logic



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Figure 2: Classical resolution pathway using tartaric acid to isolate the (S)-enantiomer.

Resolution Protocol

- Free Base Generation: Neutralize the racemic HCl ester salt with aqueous NaHCO₃ and extract into DCM. Dry and evaporate to get the oil.
- Salt Formation: Dissolve the racemic oil in Methanol (or Ethanol). Add 0.5 eq of (+)-Tartaric acid dissolved in the same solvent.

- Crystallization: Stir at room temperature for 2 hours, then cool to 5°C. The (S)-(+)-ester-(+)-tartrate salt is less soluble and precipitates.
- Filtration: Filter the white solid. The optical purity can be upgraded by recrystallization from MeOH.
- Liberation: Treat the tartrate salt with dilute ammonia to liberate the optically pure (S)-ethyl ester.

Application in API Synthesis (Clopidogrel Analog)

The ethyl ester undergoes a nucleophilic substitution with a thiophene derivative to construct the Clopidogrel core. This step demonstrates the "causality" of using the ester: the ester group activates the alpha-proton for subsequent cyclization while protecting the carboxylic acid.

Reaction: (S)-2-Chlorophenylglycine Ethyl Ester + 2-(2-Thienyl)ethyl p-toluenesulfonate

Ethyl Clopidogrel Analog

- Conditions: K_2CO_3 (base), Acetonitrile, Reflux.
- Mechanism: S_N2 attack of the amino group on the tosylate.
- Significance: This intermediate is then cyclized with formaldehyde (Mannich-type reaction) to form the tetrahydrothienopyridine ring.

References

- Synthesis of 2-chlorophenylglycine derivatives:Google Patents. "Process for preparation of 2-chlorophenylglycine derivatives and enantiomerically separation." US20040176637A1. [Link](#)
- Clopidogrel Intermediate Properties:BOC Sciences. "CAS 141109-19-5 (Methyl ester analog data for comparison)." [Link](#)
- Resolution Methodology:University of Groningen. "Attrition-Enhanced Deracemization in the Synthesis of Clopidogrel." [Link](#)

- Ethyl Ester Identification: Sigma-Aldrich. "Ethyl 2-amino-2-(2-chlorophenyl)acetate CAS 500772-75-8." [1] [Link](#)

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Sources

- 1. 2-chlorophenyl acetate | Sigma-Aldrich [[sigmaaldrich.com](https://www.sigmaaldrich.com)]
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